5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
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Overview
Description
5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a heterocyclic compound featuring a benzothiophene core with a hydroxyl group at the 5-position and a sulfone group at the 1,1-dioxide position
Preparation Methods
Synthetic Routes and Reaction Conditions
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Hydroxylation of 2,3-Dihydrobenzo[b]thiophene 1,1-Dioxide
Starting Material: 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide.
Reagents: Hydroxylating agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
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Catalytic Hydrogenation
Starting Material: Benzo[b]thiophene 1,1-dioxide.
Catalyst: Rhodium-based catalysts.
Conditions: Hydrogenation under high pressure and moderate temperatures to reduce the double bonds selectively.
Industrial Production Methods
Industrial production often involves multi-step synthesis starting from readily available precursors. The process includes:
Oxidation: Using strong oxidizing agents to introduce the sulfone group.
Hydroxylation: Employing catalytic systems to introduce the hydroxyl group with high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Aqueous or organic solvents, often at elevated temperatures.
Products: Further oxidized derivatives, such as sulfoxides or sulfones.
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Typically in anhydrous solvents like tetrahydrofuran.
Products: Reduced forms, potentially leading to the removal of the sulfone group.
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Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives at the hydroxyl or sulfone positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in various catalytic processes due to its unique electronic properties.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes like tumor necrosis factor-alpha converting enzyme.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Medicine
Drug Development: Investigated for its potential as a scaffold in drug design, particularly in anti-inflammatory and anticancer agents.
Industry
Materials Science: Used in the development of novel materials with specific electronic properties.
Polymer Chemistry: Acts as a monomer or comonomer in the synthesis of specialty polymers.
Mechanism of Action
The mechanism by which 5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide exerts its effects often involves:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Methoxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide: Contains a methoxy group instead of a hydroxyl group, altering its electronic properties and reactivity.
Uniqueness
5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is unique due to the presence of both hydroxyl and sulfone groups, which confer distinct reactivity and potential for diverse applications in various fields.
This compound’s versatility and unique chemical properties make it a valuable subject of study in both academic and industrial research.
Properties
Molecular Formula |
C8H8O3S |
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Molecular Weight |
184.21 g/mol |
IUPAC Name |
1,1-dioxo-2,3-dihydro-1-benzothiophen-5-ol |
InChI |
InChI=1S/C8H8O3S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-2,5,9H,3-4H2 |
InChI Key |
BHZZTCZGCFTGGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=C(C=C2)O |
Origin of Product |
United States |
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